1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S/c1-11-7-13-8-12(3-6-17(13)23(11)2)10-21-18(24)22-14-4-5-15(19)16(20)9-14/h3-9H,10H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBANKPQWNNLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea, a thiourea derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which combines a dichlorophenyl group and a dimethylindole moiety, potentially enhancing its pharmacological properties. The molecular formula for this compound is C18H17Cl2N3S, with a molecular weight of 378.32 g/mol .
Biological Properties
Thiourea derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Research indicates that thiourea compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiourea derivatives possess activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus were reported as low as 0.78–3.125 μg/mL .
- The presence of the thiourea moiety enhances interaction with bacterial cell surfaces through protonation under acidic conditions, which may improve antibacterial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Thiourea derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and can reverse treatment resistance in certain cases .
- The unique structure of this compound may contribute to its effectiveness in targeting specific cellular pathways involved in cancer proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often linked to their structural features:
- The incorporation of halogen atoms (like chlorine) in the phenyl ring is associated with enhanced lipophilicity and biological activity .
- The indole moiety contributes to the compound's ability to interact with biological targets effectively.
Case Studies
Several studies have highlighted the biological activities of this class of compounds:
- Study on Antibacterial Activity : A series of thiourea derivatives were synthesized and tested for their antibacterial properties against multiple pathogens. The results indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency .
- Anticancer Efficacy : Research focused on the anticancer properties of thioureas showed that compounds similar to this compound induced apoptosis in cancer cells through specific signaling pathways .
Data Table: Biological Activities of Thiourea Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| Thiourea A | Antibacterial | Staphylococcus aureus | 0.78–3.125 μg/mL |
| Thiourea B | Anticancer | MCF-7 (breast cancer) | IC50 = 12 μM |
| Thiourea C | Antifungal | Candida albicans | MIC = 6.25 μg/mL |
| This compound | Anticancer | A549 (lung cancer) | IC50 = TBD |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H17Cl2N3O
- Molecular Weight : 362.2 g/mol
- IUPAC Name : 1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
The presence of the dichlorophenyl and dimethylindole moieties contributes to its unique biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in cell growth and survival. For instance, it may modulate the activity of enzymes linked to tumor progression, demonstrating potential as a therapeutic agent in oncology.
Case Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer drug candidate .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it exhibits activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Study : In vitro tests revealed that 1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea effectively inhibited the growth of multidrug-resistant bacterial strains, showcasing its promise in addressing antibiotic resistance .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focus of biochemical research. Its interaction with enzymes involved in metabolic pathways can lead to insights into its mechanism of action and potential therapeutic uses.
Research Findings : Investigations have shown that this compound inhibits certain kinases implicated in cancer signaling pathways, which may contribute to its anticancer effects .
Drug Development
Given its diverse biological activities, this compound is being explored for formulation into new drug candidates. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects.
Development Insights : Ongoing research aims to optimize its pharmacokinetic properties through structural modifications while maintaining its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives are pharmacologically versatile due to their hydrogen-bonding capacity and structural tunability. Below is a detailed comparison of the target compound with its closest analogs:
Antibacterial Activity
Key Insight : The position of indole substitution (3-yl vs. 5-yl) and the presence of methyl groups on the indole ring significantly influence antibacterial efficacy. Bulky substituents like 1,2-dimethylindole may hinder bacterial membrane interaction compared to simpler indole-ethyl analogs .
Anti-Diabetic Enzyme Inhibition
Structural Advantage : The 3,4-dichlorophenyl group in the target compound may enhance binding to α-amylase’s hydrophobic pockets compared to 2,4-dichlorophenyl isomers, as seen in compound AF .
MAO-B Inhibitory Activity
Mechanistic Note: Fluorinated aromatic groups (e.g., in 5i) enhance MAO-B binding affinity through dipole interactions, whereas methyl groups may prioritize metabolic stability over potency .
Q & A
Synthesis and Characterization
Basic Question: Q: What are the recommended synthetic routes for preparing 1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea? A: The compound can be synthesized via a thiourea-forming reaction between 3,4-dichlorophenyl isothiocyanate and (1,2-dimethyl-1H-indol-5-yl)methylamine under anhydrous conditions. Solvent choice (e.g., dry THF or DCM) and temperature control (0–5°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Advanced Question: Q: How can computational methods optimize the synthesis and predict intermediate stability? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model reaction pathways and identify transition states. For example, studies on analogous thioureas revealed that electron-withdrawing groups on the aryl ring stabilize intermediates, reducing activation energy .
Structural Analysis
Basic Question: Q: What spectroscopic techniques are essential for characterizing this compound? A: Key techniques include:
- NMR : H and C NMR to confirm substituent connectivity (e.g., indole methyl groups at δ ~2.5 ppm, thiourea NH signals at δ ~9–10 ppm).
- FT-IR : Thiourea C=S stretching vibrations (~1250–1350 cm) and N-H stretches (~3200–3400 cm) .
Advanced Question: Q: How does X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., hydrogen bonds between thiourea NH and chlorine atoms) that stabilize the structure. For example, a related compound (1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea) exhibited a planar thiourea core with dihedral angles <10° between aromatic rings .
Biological Activity Evaluation
Basic Question: Q: What in vitro assays are suitable for preliminary bioactivity screening? A:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : α-Glucosidase or urease inhibition assays (IC determination via UV-Vis kinetics) .
Advanced Question: Q: How can structure-activity relationships (SAR) guide derivative design? A: SAR studies on similar thioureas show that electron-deficient aryl rings (e.g., 3,4-dichlorophenyl) enhance antimicrobial activity. The indole methyl groups may improve membrane permeability, as seen in analogs with logP values optimized for cellular uptake .
Computational Modeling
Advanced Question: Q: What docking and dynamics protocols predict target binding modes? A:
- Docking : AutoDock Vina (scoring function optimized for ligand flexibility) with a grid box covering the active site of target enzymes (e.g., α-glucosidase).
- MD Simulations : GROMACS with AMBER force fields to assess stability of ligand-protein complexes over 100 ns trajectories. For example, a thiourea analog showed stable hydrogen bonding with Tyr72 in α-glucosidase .
Stability and Degradation
Advanced Question: Q: How do environmental factors influence compound stability? A: Accelerated stability studies (ICH guidelines) under varying pH, temperature, and UV light reveal degradation pathways. LC-MS/MS can identify breakdown products (e.g., hydrolysis of the thiourea moiety to urea under acidic conditions) .
Metabolic Profiling
Advanced Question: Q: What in vitro models predict metabolic fate? A: Hepatic microsomal assays (e.g., human CYP450 isoforms) combined with high-resolution mass spectrometry (HRMS) identify phase I metabolites (e.g., oxidative dechlorination) and phase II conjugates (e.g., glucuronidation) .
Data Contradictions
Advanced Question: Q: How to resolve discrepancies between computational predictions and experimental bioactivity? A: Re-evaluate force field parameters (e.g., partial charges for chlorine atoms) and validate docking poses with mutagenesis studies. For instance, a thiourea’s predicted binding to α-glucosidase was confirmed by reduced activity in Tyr72Ala mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
